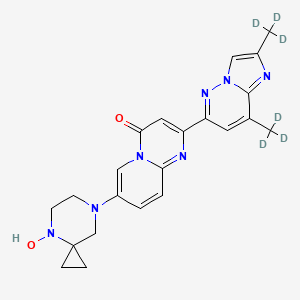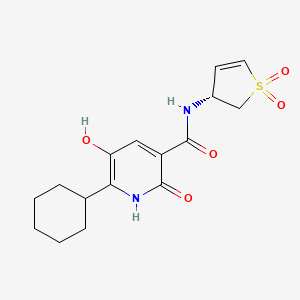
Risdiplam-hydroxylate-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Risdiplam-hydroxylate-d6 is a deuterated form of Risdiplam-hydroxylate, which is a tritium substitute. Risdiplam itself is an orally administered, centrally and peripherally distributed survival motor neuron 2 (SMN2) pre-mRNA splicing modifier that increases survival motor neuron protein levels. This compound is primarily used in the treatment of spinal muscular atrophy (SMA), a rare neuromuscular disorder .
Métodos De Preparación
The preparation of Risdiplam-hydroxylate-d6 involves the synthesis of its crystalline polymorphs. The process includes the following steps:
Synthesis of the Core Structure: The core structure of Risdiplam is synthesized through a series of chemical reactions involving heterocyclic compounds.
Deuteration: The hydrogen atoms in the hydroxylate group are replaced with deuterium atoms to form this compound.
Crystallization: The compound is then crystallized to obtain the desired polymorphic form
Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the deuterated compound.
Análisis De Reacciones Químicas
Risdiplam-hydroxylate-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The hydroxylate group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Risdiplam-hydroxylate-d6 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of deuterated analogs and their chemical properties.
Biology: The compound is utilized in research related to the survival motor neuron protein and its role in cellular processes.
Medicine: this compound is investigated for its potential therapeutic effects in treating spinal muscular atrophy and other neuromuscular disorders.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting genetic disorders
Mecanismo De Acción
Risdiplam-hydroxylate-d6 exerts its effects by modifying the splicing of SMN2 pre-mRNA, leading to an increase in the production of functional survival motor neuron protein. This protein is crucial for the maintenance of motor neurons, and its deficiency leads to spinal muscular atrophy. The compound enhances the binding of U1 small nuclear ribonucleoprotein to the 5’ splice sites, promoting the inclusion of exon 7 in the SMN2 mRNA .
Comparación Con Compuestos Similares
Risdiplam-hydroxylate-d6 is unique due to its deuterated nature, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterpart. Similar compounds include:
Risdiplam: The non-deuterated form used in the treatment of spinal muscular atrophy.
Nusinersen: Another SMN2 splicing modifier, but administered intrathecally.
Branaplam: A small molecule splicing modifier with a similar mechanism of action
This compound stands out due to its oral bioavailability and the potential for improved therapeutic outcomes.
Propiedades
Fórmula molecular |
C22H23N7O2 |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
2-[2,8-bis(trideuteriomethyl)imidazo[1,2-b]pyridazin-6-yl]-7-(4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H23N7O2/c1-14-9-18(25-28-11-15(2)23-21(14)28)17-10-20(30)27-12-16(3-4-19(27)24-17)26-7-8-29(31)22(13-26)5-6-22/h3-4,9-12,31H,5-8,13H2,1-2H3/i1D3,2D3 |
Clave InChI |
QDCCRWMQPQCJSO-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=CC(=NN2C1=NC(=C2)C([2H])([2H])[2H])C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O |
SMILES canónico |
CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2S)-1-(benzylamino)-4-imidazol-1-yl-1-oxobutan-2-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B12376464.png)

![N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide](/img/structure/B12376471.png)
![5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B12376479.png)




![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide](/img/structure/B12376502.png)


![2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12376519.png)
